(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone
Description
The compound "(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone" belongs to a class of imino-sulfanone derivatives characterized by a central sulfur atom in a hypervalent λ⁶ configuration. Key substituents—such as the 3-bromophenyl group, pyridinylmethyl moiety, and imino linkage—contribute to its electronic and steric profile, influencing reactivity and functionality .
Properties
Molecular Formula |
C12H11BrN2OS |
|---|---|
Molecular Weight |
311.20 g/mol |
IUPAC Name |
(3-bromophenyl)-imino-oxo-(pyridin-3-ylmethyl)-λ6-sulfane |
InChI |
InChI=1S/C12H11BrN2OS/c13-11-4-1-5-12(7-11)17(14,16)9-10-3-2-6-15-8-10/h1-8,14H,9H2 |
InChI Key |
NYTYKTSTIXWTJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=N)(=O)CC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine, pyridine-3-carbaldehyde, and sulfur sources.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Reaction Steps: The process generally involves the formation of an imine intermediate by reacting 3-bromophenylamine with pyridine-3-carbaldehyde. This intermediate is then treated with a sulfur source to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as hydroxide ions or alkyl groups, under appropriate conditions.
Scientific Research Applications
(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activity, making it a subject of interest in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Effects on Molecular Weight: The trifluoromethyl group in the trifluoromethyl analog (288.09 g/mol) increases molecular weight significantly compared to dimethyl (170.24–264.20 g/mol) or hydroxyl/amino derivatives (184.26–198.24 g/mol) . The target compound’s pyridin-3-ylmethyl group likely results in a molecular weight intermediate between dimethyl and trifluoromethyl analogs.
Electronic and Steric Properties: Electron-Withdrawing Groups (e.g., CF₃, Br): Enhance stability against nucleophilic attack but reduce solubility in polar solvents . Electron-Donating Groups (e.g., NH₂, OH): Improve solubility and reactivity, as seen in the amino and hydroxyl derivatives .
Structural Diversity and Applications :
Biological Activity
The compound (3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone (commonly referred to as Benzyl(3-bromophenyl)imino-lambda6-sulfanone ) is a member of the sulfoximine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C13H12BrNOS
- Molecular Weight : 310.21 g/mol
- CAS Number : 1204678-16-9
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C13H12BrNOS |
| Molecular Weight | 310.21 g/mol |
| Purity | ≥ 95% |
| Boiling Point | 298.8 ± 42.0 °C |
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromophenylamine with a suitable isothiocyanate under controlled conditions, often utilizing organic solvents like dichloromethane or toluene. This process results in a high-yield product that can be purified through column chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Enzyme Inhibition : The compound can form covalent bonds with target enzymes, inhibiting their activity.
- Protein-Ligand Interactions : It may modulate protein functions through binding interactions, affecting various signaling pathways.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Modulation : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound could reduce cell viability significantly, indicating its potential as an anticancer drug candidate .
- Enzyme Inhibition Assays : Research focused on the inhibition of specific enzymes showed promising results, with IC50 values indicating effective inhibition at low concentrations .
Q & A
Basic: What are the optimal synthetic routes for (3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring followed by coupling with the bromophenyl-sulfanone moiety. Key steps include:
- Nucleophilic substitution : Reacting 3-bromophenyl sulfonyl chloride with a pyridinylmethylamine derivative under anhydrous conditions (e.g., THF, 0–5°C) to form the sulfanone backbone .
- Imino group introduction : Using coupling agents like EDCI/HOBt to facilitate imine formation between the sulfanone and a pyridinylmethylamine intermediate .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) to isolate the product.
Critical parameters : Control of reaction temperature and stoichiometry to minimize side products like over-oxidized sulfones or unreacted intermediates .
Basic: Which analytical techniques are most effective for structural confirmation of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the bromophenyl (δ 7.2–7.8 ppm, aromatic protons), pyridinylmethyl (δ 3.8–4.2 ppm, CH₂), and sulfanone groups (¹³C signal ~110 ppm for S=O) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ peak matching C₁₂H₁₁BrN₂OS⁺) .
- X-ray crystallography : Single-crystal XRD using SHELX software for refinement (e.g., SHELXL-2018) to resolve bond lengths/angles and confirm lambda6-sulfur geometry .
Advanced: How can conflicting spectroscopic data (e.g., ambiguous NOE correlations) be resolved during structural analysis?
Answer:
Discrepancies often arise from dynamic effects or crystal packing. Mitigation strategies include:
- Variable-temperature NMR : To identify conformational exchange broadening (e.g., -40°C to 80°C in DMSO-d₆) .
- 2D NMR (HSQC, HMBC) : To assign coupling between the imino group and adjacent pyridinylmethyl/bromophenyl moieties .
- DFT calculations : Geometry optimization (B3LYP/6-311+G(d,p)) to compare theoretical vs. experimental NMR shifts and identify misassignments .
Advanced: What mechanistic role does the bromophenyl group play in reactivity compared to fluorophenyl analogs?
Answer:
The bromine atom’s electron-withdrawing effect and larger atomic radius influence:
- Electrophilic substitution : Bromine directs reactions to meta/para positions, contrasting with fluorine’s ortho/para preference. This alters regioselectivity in cross-coupling reactions .
- Steric effects : Bromine’s bulkiness reduces accessibility of the sulfanone sulfur for nucleophilic attack (e.g., vs. smaller fluorine in derivatives). Kinetic studies (e.g., pseudo-first-order rate constants) quantify this .
- Biological interactions : Bromine enhances hydrophobic interactions in enzyme binding pockets compared to fluorine, as shown in molecular docking studies (AutoDock Vina) .
Advanced: How can computational modeling address discrepancies in predicted vs. observed biological activity data?
Answer:
- Molecular dynamics (MD) simulations : To assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) and identify flexible regions in target proteins .
- Free-energy perturbation (FEP) : Quantifies the impact of bromine substitution on binding affinity (ΔΔG calculations) .
- Dose-response validation : Re-test compounds with adjusted substituents (e.g., replacing Br with Cl) to isolate electronic vs. steric effects .
Advanced: What experimental strategies resolve low reproducibility in catalytic applications of this compound?
Answer:
- Controlled atmosphere synthesis : Use Schlenk lines to exclude moisture/O₂, which can deactivate catalytic sulfanone sites .
- In situ monitoring : ReactIR or Raman spectroscopy to track intermediate formation (e.g., sulfoxide byproducts) .
- Post-reaction analysis : XPS (X-ray photoelectron spectroscopy) to confirm sulfur oxidation state (binding energy ~168 eV for S=O) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromophenyl group .
- Moisture control : Use desiccants (silica gel) in sealed containers; sulfanones hydrolyze in aqueous acidic/basic conditions .
- Long-term stability : Periodic HPLC analysis (C18 column, acetonitrile/water) to monitor purity (>95% over 6 months) .
Advanced: How does the lambda6-sulfanone geometry influence its electronic properties?
Answer:
The trigonal bipyramidal geometry (lambda6) enhances:
- Electrophilicity : Sulfur’s high oxidation state increases reactivity toward nucleophiles (e.g., thiols, amines), validated by Hammett σ⁺ correlations .
- Redox activity : Cyclic voltammetry (e.g., E₁/₂ at -0.8 V vs. Ag/AgCl) shows reversible sulfone reduction, relevant for catalytic applications .
- Chirality : Lambda6-sulfur allows for stereogenic centers; enantiomeric resolution via chiral HPLC (Chiralpak IA column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
